molecular formula C14H17BrClNO4 B13533964 (R)-3-(4-Bromo-3-chlorophenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid

(R)-3-(4-Bromo-3-chlorophenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid

Cat. No.: B13533964
M. Wt: 378.64 g/mol
InChI Key: WHTZSGIFCZKOJC-LLVKDONJSA-N
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Description

(3R)-3-(4-bromo-3-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid is a synthetic organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound features a chiral center at the third carbon, making it an enantiomerically pure substance. The presence of bromine and chlorine atoms on the phenyl ring, along with a tert-butoxycarbonyl (Boc) protected amino group, adds to its chemical complexity and reactivity.

Properties

Molecular Formula

C14H17BrClNO4

Molecular Weight

378.64 g/mol

IUPAC Name

(3R)-3-(4-bromo-3-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C14H17BrClNO4/c1-14(2,3)21-13(20)17-11(7-12(18)19)8-4-5-9(15)10(16)6-8/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m1/s1

InChI Key

WHTZSGIFCZKOJC-LLVKDONJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC(=C(C=C1)Br)Cl

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=C(C=C1)Br)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-(4-bromo-3-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Bromination and Chlorination: The phenyl ring is first brominated and chlorinated to introduce the halogen atoms at the desired positions.

    Amino Group Protection: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) to prevent unwanted side reactions.

    Chiral Center Formation: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques.

    Final Coupling: The protected amino acid is coupled with the halogenated phenyl ring under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-(4-bromo-3-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove halogen atoms or reduce other functional groups.

    Substitution: The halogen atoms on the phenyl ring can be substituted with other groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum

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